4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group and a dinitrophenoxy group attached to a benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate typically involves the reaction of 4-chlorophenol with 4-(2,4-dinitrophenoxy)benzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired ester. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is purified using industrial-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but lacks the dinitrophenoxy group.
4-(2,4-Dinitrophenoxy)benzoic acid: Similar structure but lacks the chlorophenyl group.
2,4-Dinitrophenyl ethers: Compounds with similar dinitrophenoxy groups but different aromatic substituents.
Uniqueness
4-Chlorophenyl 4-(2,4-dinitrophenoxy)benzoate is unique due to the presence of both chlorophenyl and dinitrophenoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H11ClN2O7 |
---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) 4-(2,4-dinitrophenoxy)benzoate |
InChI |
InChI=1S/C19H11ClN2O7/c20-13-3-8-16(9-4-13)29-19(23)12-1-6-15(7-2-12)28-18-10-5-14(21(24)25)11-17(18)22(26)27/h1-11H |
InChI-Schlüssel |
GHAQGIDTMLWUBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.